
Dstyslsstltlsk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dstyslsstltlsk: is a generic human peptide with the sequence Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Leu-Ser-Lys. It has a molecular formula of C64H107N15O26 and a molecular weight of 1502.62 g/mol . This peptide is primarily used for the quantitative detection of infliximab, a chimeric monoclonal IgG1 antibody that specifically binds to tumor necrosis factor-alpha (TNF-α) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Dstyslsstltlsk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions: : Dstyslsstltlsk can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Applications De Recherche Scientifique
Dstyslsstltlsk has several applications in scientific research, including:
Chemistry: Used as a standard peptide for calibration in mass spectrometry.
Biology: Employed in studies involving protein-protein interactions and peptide-based assays.
Medicine: Utilized for the quantitative detection of infliximab in therapeutic drug monitoring.
Industry: Applied in the development of diagnostic kits and biosensors
Mécanisme D'action
Dstyslsstltlsk exerts its effects by serving as a target peptide for infliximab detection. Infliximab binds specifically to the TNF-α, and the presence of this compound allows for the quantification of infliximab through various analytical techniques such as ELISA or LC-MS/MS . The molecular targets involved include TNF-α and the infliximab antibody .
Comparaison Avec Des Composés Similaires
Similar Compounds
VVSVLTVLHQDWLNGK: Another
Propriétés
Formule moléculaire |
C64H107N15O26 |
|---|---|
Poids moléculaire |
1502.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H107N15O26/c1-28(2)18-38(68-57(97)43(24-81)75-54(94)41(21-34-13-15-35(88)16-14-34)71-63(103)50(33(9)87)78-59(99)45(26-83)72-51(91)36(66)22-47(89)90)52(92)74-44(25-82)58(98)76-46(27-84)60(100)79-49(32(8)86)62(102)70-40(20-30(5)6)55(95)77-48(31(7)85)61(101)69-39(19-29(3)4)53(93)73-42(23-80)56(96)67-37(64(104)105)12-10-11-17-65/h13-16,28-33,36-46,48-50,80-88H,10-12,17-27,65-66H2,1-9H3,(H,67,96)(H,68,97)(H,69,101)(H,70,102)(H,71,103)(H,72,91)(H,73,93)(H,74,92)(H,75,94)(H,76,98)(H,77,95)(H,78,99)(H,79,100)(H,89,90)(H,104,105)/t31-,32-,33-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,48+,49+,50+/m1/s1 |
Clé InChI |
LBMXWWSHSCMRRP-MUQMWQTNSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
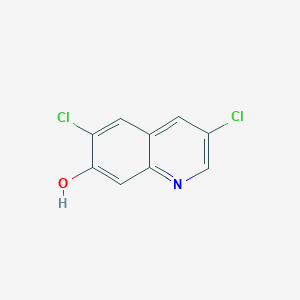
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
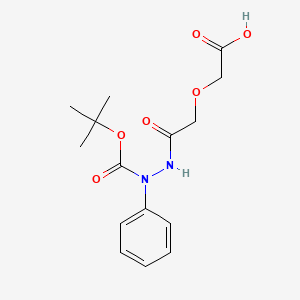
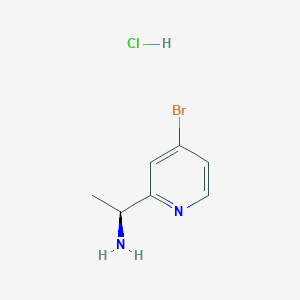
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
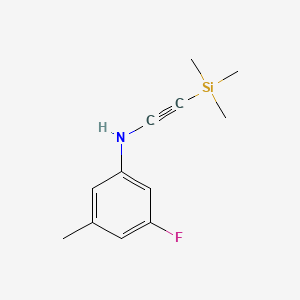
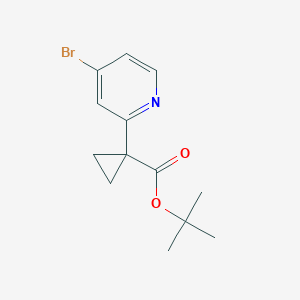
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)

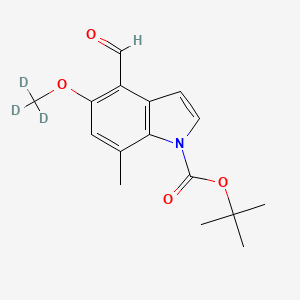
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
